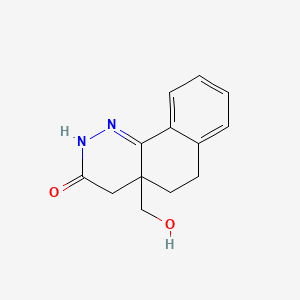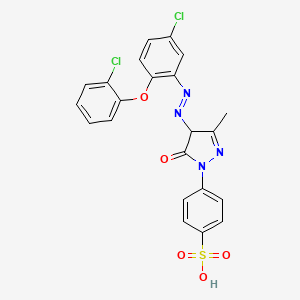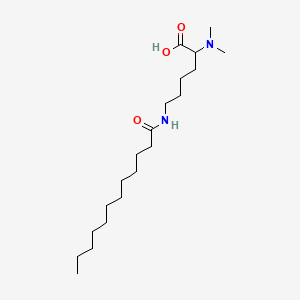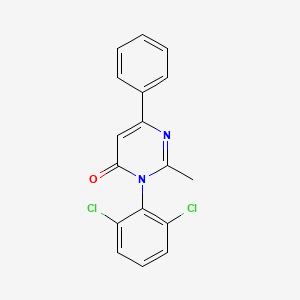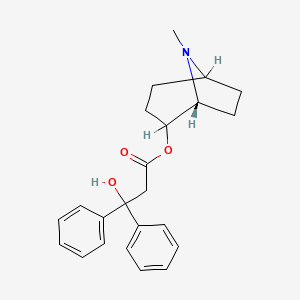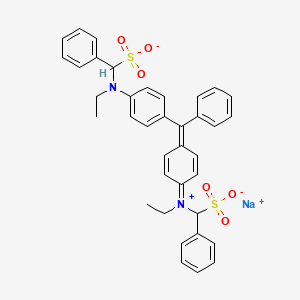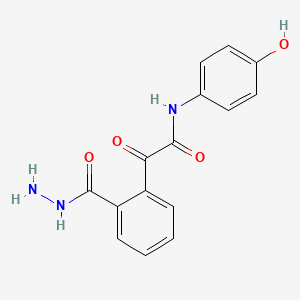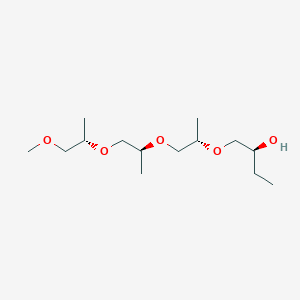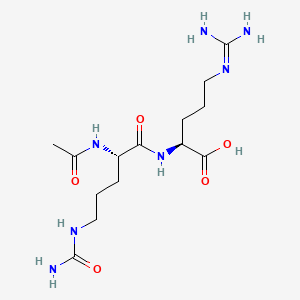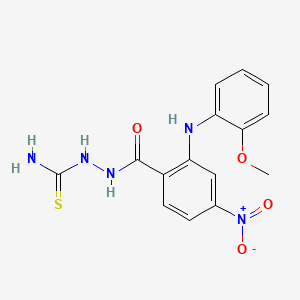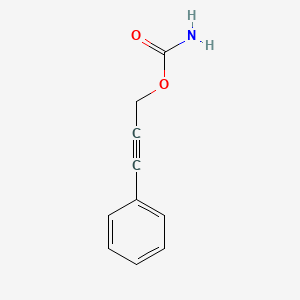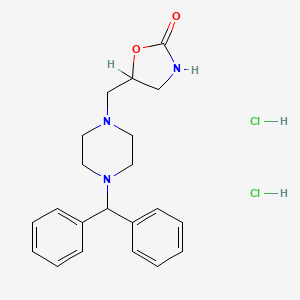
Disodium 2,2'(or 3,3')-((9,10-dihydro-9,10-dioxoanthracene-1,4-diyl)diimino)bis((tert-butyl)benzenesulphonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium 2,2’(or 3,3’)-((9,10-dihydro-9,10-dioxoanthracene-1,4-diyl)diimino)bis((tert-butyl)benzenesulphonate) is a complex organic compound characterized by its unique structure, which includes an anthracene core, tert-butyl groups, and sulphonate functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of disodium 2,2’(or 3,3’)-((9,10-dihydro-9,10-dioxoanthracene-1,4-diyl)diimino)bis((tert-butyl)benzenesulphonate) typically involves multiple steps. The starting materials often include anthracene derivatives, tert-butylbenzene, and sulfonating agents. The reaction conditions may involve high temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as sulfonation, purification, and crystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Disodium 2,2’(or 3,3’)-((9,10-dihydro-9,10-dioxoanthracene-1,4-diyl)diimino)bis((tert-butyl)benzenesulphonate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: The sulphonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
Disodium 2,2’(or 3,3’)-((9,10-dihydro-9,10-dioxoanthracene-1,4-diyl)diimino)bis((tert-butyl)benzenesulphonate) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of disodium 2,2’(or 3,3’)-((9,10-dihydro-9,10-dioxoanthracene-1,4-diyl)diimino)bis((tert-butyl)benzenesulphonate) involves its interaction with molecular targets through its functional groups. The sulphonate groups can form ionic interactions, while the anthracene core can participate in π-π stacking interactions. These interactions can influence various biochemical pathways and molecular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Disodium 2,2’-((9,10-dihydro-9,10-dioxoanthracene-1,4-diyl)diimino)bis(benzenesulphonate): Similar structure but lacks the tert-butyl groups.
Disodium 3,3’-((9,10-dihydro-9,10-dioxoanthracene-1,4-diyl)diimino)bis(benzenesulphonate): Similar structure with different positioning of the sulphonate groups.
Uniqueness
The presence of tert-butyl groups in disodium 2,2’(or 3,3’)-((9,10-dihydro-9,10-dioxoanthracene-1,4-diyl)diimino)bis((tert-butyl)benzenesulphonate) imparts unique steric and electronic properties, making it distinct from other similar compounds. These properties can influence its reactivity and interactions with other molecules, making it valuable for specific applications.
Propriétés
Numéro CAS |
85994-33-8 |
|---|---|
Formule moléculaire |
C34H36N2Na2O8S2 |
Poids moléculaire |
710.8 g/mol |
Nom IUPAC |
disodium;6-tert-butyl-6-[[4-[(1-tert-butyl-2-sulfonatocyclohexa-2,4-dien-1-yl)amino]-9,10-dioxoanthracen-1-yl]amino]cyclohexa-1,3-diene-1-sulfonate |
InChI |
InChI=1S/C34H38N2O8S2.2Na/c1-31(2,3)33(19-11-9-15-25(33)45(39,40)41)35-23-17-18-24(28-27(23)29(37)21-13-7-8-14-22(21)30(28)38)36-34(32(4,5)6)20-12-10-16-26(34)46(42,43)44;;/h7-18,35-36H,19-20H2,1-6H3,(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 |
Clé InChI |
FEVCDHXFOQECIY-UHFFFAOYSA-L |
SMILES canonique |
CC(C)(C)C1(CC=CC=C1S(=O)(=O)[O-])NC2=C3C(=C(C=C2)NC4(CC=CC=C4S(=O)(=O)[O-])C(C)(C)C)C(=O)C5=CC=CC=C5C3=O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




